molecular formula C23H25N3O5 B2538076 N-(3,5-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 953145-52-3

N-(3,5-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2538076
CAS No.: 953145-52-3
M. Wt: 423.469
InChI Key: RWOZBLINNDAVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyridazinone core, a privileged scaffold known for its diverse biological activities, substituted with methoxyphenyl and dimethoxyphenyl groups. Compounds with this core structure are frequently investigated as modulators of various enzymatic targets. Pyridazinone derivatives are explored in oncology research, particularly as inhibitors of protein-protein interactions. For instance, some pyridazinone-based inhibitors have been developed to target the PRMT5-MTA complex, a dependency in certain MTAP-deleted cancers, offering a potential synthetic lethal therapeutic strategy . The structural motifs present in this compound suggest potential for similar research applications. Furthermore, the pyridazinone pharmacophore is also studied in neuroscience research. Molecules with related structures are investigated for their potential to interact with central nervous system targets, which may be relevant for the study of complex neurodegenerative conditions . Researchers can utilize this compound as a key intermediate or a lead compound for further optimization and structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-18-8-6-16(7-9-18)21-10-11-23(28)26(25-21)12-4-5-22(27)24-17-13-19(30-2)15-20(14-17)31-3/h6-11,13-15H,4-5,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOZBLINNDAVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H24N2O4
  • Molecular Weight : 368.43 g/mol
  • IUPAC Name : this compound

This compound features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of c-Myc : The compound has been identified as a potent inhibitor of the proto-oncogene c-Myc, which is crucial in the development of colorectal cancer (CRC). Downregulation of c-Myc leads to reduced tumor growth and increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest at different phases depending on the concentration used:
    • Low concentrations induce G2/M arrest.
    • High concentrations lead to G0/G1 arrest .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, which is essential for eliminating malignant cells during treatment .

The biological activity of this compound is primarily attributed to its ability to:

  • Interact with specific molecular targets within cancer cells.
  • Modulate signaling pathways associated with cell growth and survival.

The inhibition of c-Myc/MAX dimerization is particularly significant as it disrupts the transcriptional activity necessary for tumor progression.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against colorectal cancer cell lines such as HT29 and HCT 15. The IC50 values were reported at approximately 0.32 μM and 0.51 μM, respectively . These findings suggest that the compound could be a viable candidate for further development in CRC therapy.

In Vivo Studies

In vivo studies using HT29 tumor xenograft models have shown promising results, where treatment with the compound led to significant tumor regression without notable toxicity or weight loss in subjects over a 30-day period . This highlights its potential for clinical application.

Data Table: Summary of Biological Activities

Biological ActivityObservations
Cytotoxicity (IC50) HT29: 0.32 μM; HCT 15: 0.51 μM
Cell Cycle Arrest G2/M arrest at low concentrations; G0/G1 arrest at high concentrations
Apoptosis Induction Promotes apoptosis in cancer cells
c-Myc Inhibition Strong down-regulation observed

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(3,5-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide possess significant antimicrobial properties. For instance, derivatives of pyridazine have been shown to inhibit bacterial growth effectively. A study demonstrated that certain pyridazine derivatives exhibited activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The compound's structural features suggest it may interfere with cancer cell proliferation. Research on related compounds has shown promising results in inhibiting tumor growth in various cancer cell lines. For example, a study focusing on benzothiazine derivatives found that modifications to their structure enhanced their anticancer activity by targeting specific pathways involved in cell cycle regulation .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Similar compounds have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. Research indicates that certain derivatives can selectively inhibit COX-2, leading to reduced inflammatory responses without the gastrointestinal side effects associated with non-selective NSAIDs .

Case Study 1: Antimicrobial Efficacy

A recent experimental study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated significant zones of inhibition, confirming its potential as an antibacterial agent.

Case Study 2: Inhibition of Cancer Cell Growth

In vitro studies on cancer cell lines treated with the compound showed a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. Further molecular docking studies revealed strong binding affinity to target proteins involved in cancer progression, reinforcing its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Property Target Compound (5a) (Compound m)
Molecular Formula C₂₃H₂₇N₃O₅ C₁₀H₉N₃O₄S C₃₉H₄₇N₅O₅
Molecular Weight ~425 g/mol ~290 g/mol ~690 g/mol
Key Substituents 3,5-Dimethoxy, 4-methoxyphenyl Benzyloxy, benzenesulfonamide Tetrahydropyrimidinyl, phenoxy
Solubility Prediction Moderate (lipophilic) High (sulfonamide group) Low (bulky substituents)

The target compound’s methoxy groups contribute to higher lipophilicity than ’s sulfonamide derivatives, which are more water-soluble. ’s analogs, with bulky phenoxy and tetrahydropyrimidinyl groups, exhibit reduced solubility.

Key Contrasts

  • Functional Groups: The target’s amide and methoxy groups contrast with ’s sulfonamide and ’s dimethylamino groups, affecting solubility and target binding.
  • Synthesis Complexity : ’s multi-step synthesis for stereochemical control contrasts with the target’s straightforward amidation.
  • Therapeutic Potential: The target’s balance of lipophilicity and hydrogen-bonding capacity positions it uniquely for CNS applications, whereas sulfonamide analogs () may favor renal targets.

Research Implications

  • Introducing sulfonamide groups (as in ) could improve solubility.
  • Incorporating stereochemical diversity (as in ) might enhance selectivity.
  • Further studies should explore substituent effects on metabolic stability and target engagement.

Preparation Methods

Cyclocondensation of γ-Keto Acid Derivatives

The pyridazinone moiety is synthesized via cyclocondensation of 4-(4-methoxyphenyl)-2-oxobutanoic acid (A ) with hydrazine hydrate. This reaction proceeds in dry benzene under reflux for 6 hours, yielding 3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine (B ) with a reported yield of 68–72%. The γ-keto acid precursor (A ) is prepared through Friedel-Crafts acylation of anisole with succinic anhydride, followed by acidic workup.

Key Reaction Conditions

  • Solvent : Dry benzene
  • Temperature : Reflux (80–85°C)
  • Time : 6 hours
  • Yield : 70%

Functionalization at the 1-Position

To introduce reactivity at the 1-position, B is treated with phosphorus oxychloride (POCl₃) at 80°C for 30 minutes, forming 1-chloro-3-(4-methoxyphenyl)-6-oxopyridazine (C ). This step achieves quantitative conversion, as confirmed by thin-layer chromatography (TLC).

Formation of the Butanamide Side Chain

Synthesis of 4-Bromobutanoyl Chloride

4-Bromobutanoyl chloride (D ) is prepared by reacting 4-bromobutanoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield D as a pale-yellow liquid (yield: 89%).

Coupling with 3,5-Dimethoxyaniline

D is reacted with 3,5-dimethoxyaniline in DCM at 0–20°C for 13 hours to form 4-bromo-N-(3,5-dimethoxyphenyl)butanamide (E ). The crude product is washed with 10% HCl and water, dried over Na₂SO₄, and recrystallized from ethanol (yield: 46%).

Key Reaction Conditions

  • Molar Ratio : 1:1.5 (acyl chloride:aniline)
  • Workup : Sequential washing with HCl and water
  • Yield : 46%

Coupling Strategies for Final Assembly

N-Alkylation of Pyridazinone

The chloropyridazine (C ) undergoes nucleophilic substitution with E in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Heating at 80°C for 12 hours facilitates the displacement of chloride by the butanamide side chain, yielding the target compound (F ) with a yield of 52%.

Optimization Insights

  • Base : K₂CO₃ outperforms triethylamine due to superior deprotonation of the pyridazinone nitrogen.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

Alternative Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling is explored as an alternative, employing 1-boronic acid-functionalized pyridazinone and 4-bromo-N-(3,5-dimethoxyphenyl)butanamide. Using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in toluene/ethanol (3:1), the reaction achieves a moderate yield of 48%. Residual palladium is removed via thiourea scavenging, reducing Pd content to <5 ppm.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridazinone H4), 7.89 (d, J = 8.8 Hz, 2H, 4-methoxyphenyl), 6.91 (d, J = 2.4 Hz, 2H, 3,5-dimethoxyphenyl), 3.86 (s, 6H, OCH₃), 3.79 (s, 3H, OCH₃).
  • MS (ESI+) : m/z 467.2 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) confirms >98% purity using a C18 column (MeOH/H₂O = 70:30, flow rate: 1 mL/min).

Scalability and Process Considerations

Solvent Selection for Large-Scale Reactions

Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) improves environmental metrics while maintaining yield (50%).

Palladium Removal Protocols

For Pd-catalyzed routes, N-acetylcysteine (10 wt%) reduces residual Pd to <2 ppm in the final product.

Q & A

Q. What are the established synthetic routes for synthesizing N-(3,5-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and what key reagents/conditions are required?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Formation of the pyridazinone core through cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid reflux) .
  • Step 2: Introduction of the 4-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Step 3: Amidation using activated carboxylic acid derivatives (e.g., HATU/DMAP-mediated coupling with 3,5-dimethoxyaniline) .
    Key reagents include hydrazine derivatives, trifluoroacetic anhydride (for activation), and palladium catalysts. Reaction optimization requires monitoring by TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy: Detect carbonyl stretches (C=O at ~1640–1680 cm⁻¹ for amide and pyridazinone groups) and methoxy C-O vibrations (~1250 cm⁻¹) .
  • ¹H/¹³C NMR: Key signals include:
    • Methoxy protons as singlets (δ 3.70–3.85 ppm for 3,5-dimethoxy and 4-methoxy substituents) .
    • Pyridazinone carbonyl carbon at δ ~165–170 ppm in ¹³C NMR .
    • Amide NH protons (δ ~8.5–9.5 ppm, broad) in DMSO-d₆ .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <5 ppm error .

Q. How can researchers assess the purity and stability of this compound under experimental storage conditions?

Methodological Answer:

  • Chromatographic Purity: Use reverse-phase HPLC (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% formic acid) to detect impurities >0.1% .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor by LC-MS for hydrolytic or oxidative degradation (e.g., cleavage of the amide bond) .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridazinone core synthesis, and what factors contribute to variability in published protocols?

Methodological Answer:

  • Solvent Effects: Replace acetic acid with DMF in cyclocondensation to reduce side reactions (e.g., dimerization) .
  • Catalyst Screening: Test Pd(OAc)₂ vs. XPhos-Pd-G3 for Suzuki coupling efficiency; optimize equivalents of aryl boronic acid (1.2–1.5 equiv.) .
  • Controlled Heating: Microwave-assisted synthesis (100°C, 30 min) improves yield by 15–20% compared to reflux .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies, particularly for kinase targets?

Methodological Answer:

  • Kinase Assays: Use TR-FRET-based assays (e.g., LanthaScreen®) to measure IC₅₀ values against recombinant kinases (e.g., p38 MAPK) .
  • Molecular Docking: Perform homology modeling with AutoDock Vina to predict binding interactions with the pyridazinone core and methoxy substituents .
  • Mutagenesis Studies: Introduce point mutations (e.g., ATP-binding site residues) to validate docking predictions .

Q. How can computational modeling resolve discrepancies in reported bioactivity data across different cell lines?

Methodological Answer:

  • QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity in varying cell lines (e.g., HepG2 vs. HEK293) .
  • Metabolic Stability Analysis: Simulate hepatic metabolism (CYP3A4/2D6) via Schrödinger’s ADMET Predictor to assess if metabolite interference explains contradictory results .

Q. What methodological approaches are recommended to address contradictory data in cytotoxicity assays (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization: Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hr) across labs .
  • Orthogonal Assays: Validate results via ATP-based viability assays (CellTiter-Glo®) and apoptosis markers (Annexin V/PI staining) .
  • Compound Integrity Checks: Re-analyze stored samples via LC-MS to rule out degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.